molecular formula C15H32INO B14253115 1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide CAS No. 185110-09-2

1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide

Katalognummer: B14253115
CAS-Nummer: 185110-09-2
Molekulargewicht: 369.32 g/mol
InChI-Schlüssel: BWCVWDSEIIZXDZ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C15H32NO+.I-. It is known for its surfactant properties and is used in various industrial and research applications .

Vorbereitungsmethoden

The synthesis of 1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide typically involves the quaternization of 1-decanamine with methyl iodide in the presence of acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction .

Analyse Chemischer Reaktionen

1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is used in various scientific research applications, including:

    Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.

    Biology: In cell culture and molecular biology for its antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the formulation of disinfectants and cleaning agents.

Wirkmechanismus

The compound exerts its effects primarily through its surfactant properties, disrupting cell membranes and leading to cell lysis. It targets lipid bilayers and can cause the dissociation of intermolecular interactions, making it effective as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is unique due to its specific chain length and acetyl group, which confer distinct physical and chemical properties compared to its analogues.

Eigenschaften

CAS-Nummer

185110-09-2

Molekularformel

C15H32INO

Molekulargewicht

369.32 g/mol

IUPAC-Name

2-acetyldecyl(trimethyl)azanium;iodide

InChI

InChI=1S/C15H32NO.HI/c1-6-7-8-9-10-11-12-15(14(2)17)13-16(3,4)5;/h15H,6-13H2,1-5H3;1H/q+1;/p-1

InChI-Schlüssel

BWCVWDSEIIZXDZ-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCC(C[N+](C)(C)C)C(=O)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.